molecular formula C6H14O3 B1593376 1,2,3-Trimethoxypropane CAS No. 20637-49-4

1,2,3-Trimethoxypropane

Cat. No.: B1593376
CAS No.: 20637-49-4
M. Wt: 134.17 g/mol
InChI Key: CAYMIAFKNJGSOR-UHFFFAOYSA-N
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Description

1,2,3-Trimethoxypropane: is an organic compound with the molecular formula C6H14O3 . It is a derivative of glycerol, where all three hydroxyl groups are replaced by methoxy groups. This compound is known for its use as a solvent and in various chemical reactions due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: phase transfer catalysis . The reaction involves the use of potassium hydroxide and dimethyl sulfate as reagents. The glycerol is first treated with potassium hydroxide to form the potassium salt, which is then methylated using dimethyl sulfate to produce 1,2,3-trimethoxypropane .

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature and reaction time to prevent side reactions and degradation of the product.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Trimethoxypropane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while reduction can yield alcohols.

Scientific Research Applications

1,2,3-Trimethoxypropane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3-trimethoxypropane involves its ability to act as a solvent and participate in chemical reactions. It can interact with various molecular targets and pathways, depending on the specific application. For example, in lithium–oxygen batteries, it acts as an electrolyte, facilitating the movement of lithium ions and enhancing the battery’s performance .

Comparison with Similar Compounds

    Diglyme (Diethylene glycol dimethyl ether): A linear glyme with similar solvent properties but higher toxicity.

    Tetraglyme (Tetraethylene glycol dimethyl ether): Another linear glyme with similar applications but different physical properties.

Uniqueness: 1,2,3-Trimethoxypropane is unique due to its lower toxicity compared to other glymes like diglyme and tetraglyme. It also has a higher ionic conductivity, making it a more efficient solvent in applications like lithium–oxygen batteries .

Properties

IUPAC Name

1,2,3-trimethoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3/c1-7-4-6(9-3)5-8-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAYMIAFKNJGSOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00174674
Record name Propane, 1,2,3-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20637-49-4
Record name 1,2,3-Trimethoxypropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20637-49-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 1,2,3-trimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020637494
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 1,2,3-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00174674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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